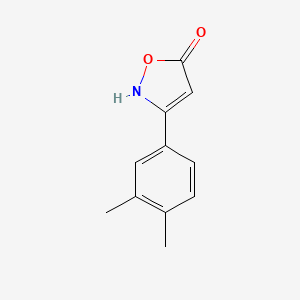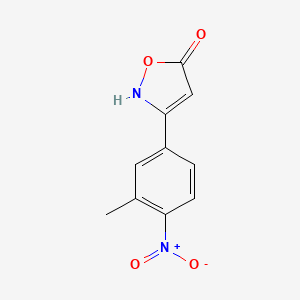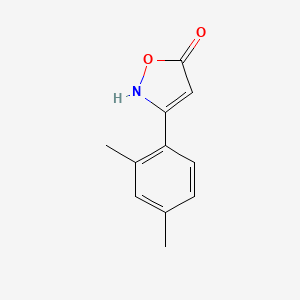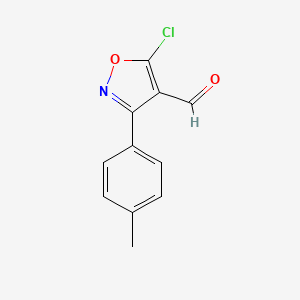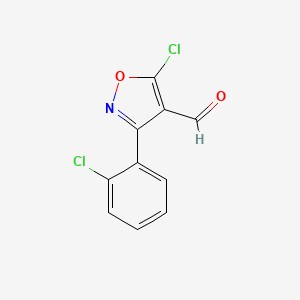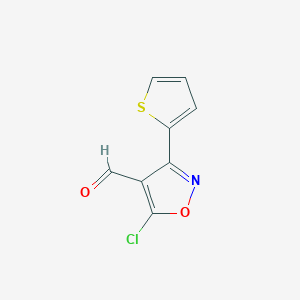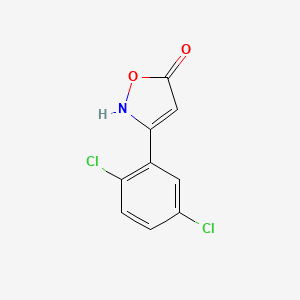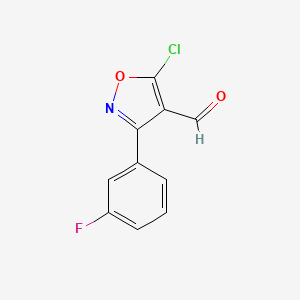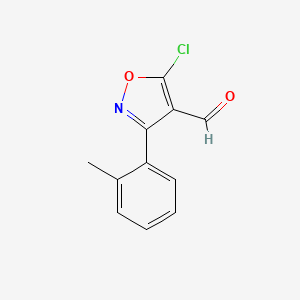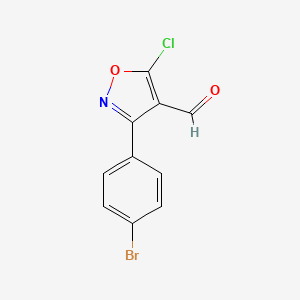
3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the tert-butylphenyl and chloro groups. One possible method for the synthesis of similar compounds involves an aldol condensation in an ionic liquid . Another study mentions the use of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) as a matrix suitable for the analysis of polymers .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Phenols, such as 4-tert-Butylphenol, do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-tert-Butylphenol, which is a related compound, is a white solid with a distinct phenolic odor and it dissolves in basic water .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The synthesis of 5-azidooxazole-4-carbaldehydes from corresponding chloro aldehydes, including the tert-butylphenyl variant, demonstrates their potential as intermediates in organic synthesis. These compounds exhibit varying stability and undergo reactions such as Cornforth rearrangement, providing insights into their reactivity and applications in synthesizing complex molecules (L'abbé et al., 1993).
Photophysical Properties
- Research on tert-butyl-1,3-dimethylpyrene 5-carbaldehyde, a related compound, explores its conversion into alkynyl-functionalized derivatives for optoelectronic applications. These studies highlight the photophysical properties and potential use in organic light-emitting devices (OLEDs), underscoring the significance of tert-butylphenyl oxazole derivatives in material science (Hu et al., 2013).
Synthesis of Heterocycles
- The transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions illustrates the utility of chloro-substituted carbaldehydes in constructing biologically active heterocycles. This showcases the broader synthetic utility of compounds structurally related to 3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde in medicinal chemistry (Gaonkar & Rai, 2010).
Antimicrobial Applications
- The design and synthesis of Schiff’s bases from 4-chloro-3-coumarin aldehyde, closely related to the chemical structure of interest, have been studied for their antimicrobial activity. Such research underscores the relevance of chloro-substituted carbaldehydes and their derivatives in developing new antimicrobial agents (Bairagi et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-tert-butylphenyl salicylate, have been shown to target inflammatory responses in macrophages . They inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, which are key enzymes in the inflammatory response .
Mode of Action
For instance, 4-tert-butylphenyl salicylate has been shown to inhibit the NF-kappa B pathway, a key regulator of immune response to infection .
Biochemical Pathways
The compound likely affects the NF-kappa B pathway, given the known effects of similar compounds . This pathway plays a crucial role in regulating the immune response to infection. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 .
Result of Action
The compound’s action results in a significant reduction in the inflammatory response of macrophages . This is achieved through the inhibition of iNOS, COX-2, TNF-α, IL-1β, and IL-6, leading to a downregulation of the NF-kappa B pathway . This suggests that the compound may have therapeutic potential in inflammatory disorders.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-14(2,3)10-6-4-9(5-7-10)12-11(8-17)13(15)18-16-12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRODQRDDDCDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


